molecular formula C14H26N2O2 B15301642 tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate

tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate

Cat. No.: B15301642
M. Wt: 254.37 g/mol
InChI Key: PFDBRVWCPSGBQP-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-{2-azabicyclo[311]heptan-1-yl}ethyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable azabicycloheptane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary, but common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate is unique due to its specific bicyclic structure and the presence of both a carbamate and a tertiary butyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[2-(2-azabicyclo[3.1.1]heptan-1-yl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16(4)8-6-14-9-11(10-14)5-7-15-14/h11,15H,5-10H2,1-4H3

InChI Key

PFDBRVWCPSGBQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC12CC(C1)CCN2

Origin of Product

United States

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